Lower Computed Lipophilicity (XLogP3) Drives Superior Aqueous Solubility Relative to the Propan‑1‑one and Butan‑1‑one Homologs
The target ethan‑1‑one compound records the lowest computed XLogP3 value (1.1) in the homologous 2‑chloroacyl series. The propan‑1‑one analog (CAS 1880716‑93‑7) has an XLogP3 of 1.5, while the butan‑1‑one (CAS 2098106‑98‑8) reaches 2.1 [1][2][3]. This ΔXLogP3 of –0.4 to –1.0 translates directly to higher predicted aqueous solubility, a critical parameter for biochemical assay compatibility and in‑vivo formulation [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem CID 121203309) |
| Comparator Or Baseline | Propan‑1‑one analog: XLogP3 = 1.5 (CID 121203310); Butan‑1‑one analog: XLogP3 = 2.1 (CID 122238866) |
| Quantified Difference | Δ = –0.4 to –1.0 XLogP3 units (lower = more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Systematically lower lipophilicity predicts better solubility in polar media, reducing DMSO co‑solvent requirements in bioassays and simplifying downstream purification.
- [1] PubChem CID 121203309; 2-chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one; computed properties. View Source
- [2] PubChem CID 121203310; 2-chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one; computed properties. View Source
- [3] PubChem CID 122238866; 2-chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)butan-1-one; computed properties. View Source
